1-Methyl-1-propylpiperidinium tetrafluoroborate

Vue d'ensemble

Description

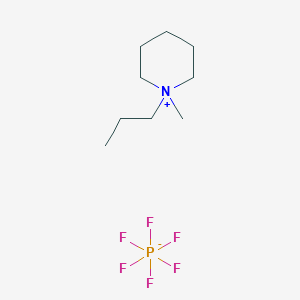

1-Methyl-1-propylpiperidinium tetrafluoroborate is an ionic liquid with the molecular formula C₉H₂₀BF₄N. It is known for its unique properties such as high thermal stability, low volatility, and high ionic conductivity . These characteristics make it a valuable compound in various scientific and industrial applications.

Méthodes De Préparation

1-Methyl-1-propylpiperidinium tetrafluoroborate can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 1-methylpiperidine with 1-bromopropane to form 1-methyl-1-propylpiperidinium bromide. This intermediate is then reacted with sodium tetrafluoroborate to yield this compound . The reaction conditions usually involve the use of an organic solvent such as acetonitrile and are carried out at room temperature.

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield of the final product.

Analyse Des Réactions Chimiques

1-Methyl-1-propylpiperidinium tetrafluoroborate undergoes various chemical reactions, including:

Substitution Reactions: The tetrafluoroborate anion can be replaced by other anions through metathesis reactions. Common reagents for these reactions include sodium salts of the desired anions.

Decomposition: In the presence of water, the tetrafluoroborate anion can slowly decompose, leading to the formation of hydrofluoric acid and other by-products.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-Methyl-1-propylpiperidinium tetrafluoroborate has a wide range of scientific research applications:

Electrochemistry: It is used as an electrolyte in lithium-ion and sodium-ion batteries due to its high ionic conductivity and thermal stability.

Catalysis: The compound serves as a solvent and catalyst in various organic synthesis reactions, enhancing reaction rates and selectivity.

Material Science: It is employed in the synthesis of conducting polymers and intercalation electrode materials.

Green Chemistry: Its low volatility and non-flammability make it an environmentally friendly alternative to traditional organic solvents in chemical processes.

Mécanisme D'action

The mechanism by which 1-Methyl-1-propylpiperidinium tetrafluoroborate exerts its effects is primarily through its ionic nature. The compound dissociates into 1-methyl-1-propylpiperidinium cations and tetrafluoroborate anions in solution. These ions interact with other molecules and ions in the system, facilitating various chemical and electrochemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparaison Avec Des Composés Similaires

1-Methyl-1-propylpiperidinium tetrafluoroborate can be compared with other similar ionic liquids, such as:

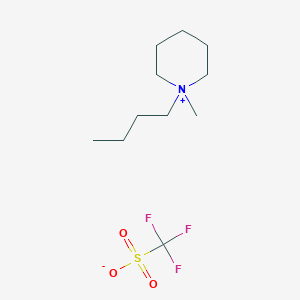

1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide: This compound has similar cationic structure but different anionic component, leading to variations in properties such as ionic conductivity and thermal stability.

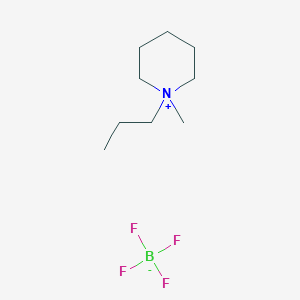

1-Ethyl-3-methylimidazolium tetrafluoroborate: Another ionic liquid with a different cationic structure, which affects its solubility and electrochemical properties.

The uniqueness of this compound lies in its specific combination of cation and anion, which imparts distinct properties suitable for specialized applications.

Propriétés

IUPAC Name |

1-methyl-1-propylpiperidin-1-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N.BF4/c1-3-7-10(2)8-5-4-6-9-10;2-1(3,4)5/h3-9H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWDBZZWOVHWQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCC[N+]1(CCCCC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20BF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049367 | |

| Record name | 1-Methyl-1-propylpiperidinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879866-95-2 | |

| Record name | 1-Methyl-1-propylpiperidinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1-propylpiperidinium tetrafluoroborate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRQ5WE4YWA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl (1S*,2R*,3S*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320752.png)

![Ethyl (1S*,2R*,3R*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320761.png)

![N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B6320772.png)

![5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6320788.png)

![2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320802.png)